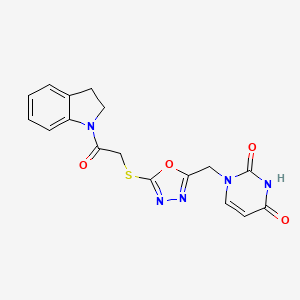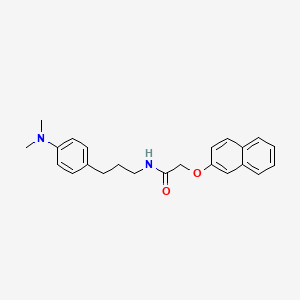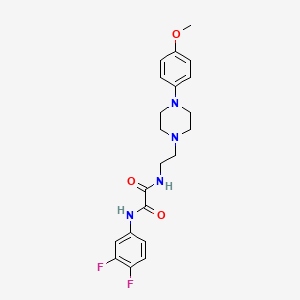
N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, also known as Compound X, is a novel chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, neuroprotection, and pain management. This compound X has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and neuroprotection. This compound X has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in pain and inflammation.
Biochemical and Physiological Effects:
This compound X has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and reduction of inflammation. These effects are believed to be mediated through the inhibition of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and analysis. However, one limitation of using this compound X is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide X, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound X and to develop more specific and effective analogs.
Métodos De Síntesis
N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide X is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-(4-methoxyphenyl)piperazine in the presence of a catalyst. The resulting intermediate is then reacted with oxalyl chloride to form this compound X.
Aplicaciones Científicas De Investigación
N1-(3,4-difluorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide X has been found to have potential therapeutic applications in various fields of research, including cancer therapy, neuroprotection, and pain management. In cancer therapy, this compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound X has been found to protect neurons from oxidative stress and reduce inflammation. In pain management, this compound X has been shown to have analgesic effects and reduce inflammation.
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-30-17-5-3-16(4-6-17)27-12-10-26(11-13-27)9-8-24-20(28)21(29)25-15-2-7-18(22)19(23)14-15/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTRCZIUOFTGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B2904080.png)


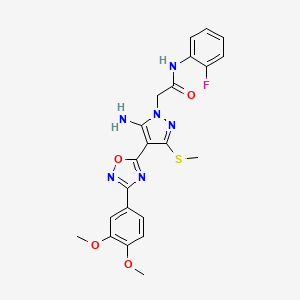

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2904090.png)
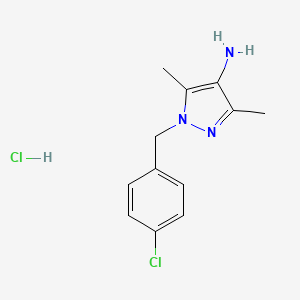
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2904094.png)
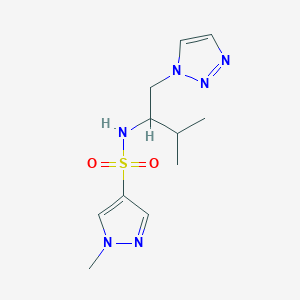
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)
